molecular formula C12H13ClN2O B116352 1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- CAS No. 60548-22-3

1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-

Cat. No. B116352
Key on ui cas rn: 60548-22-3
M. Wt: 236.7 g/mol
InChI Key: MCVPFDOUKZBWJF-UHFFFAOYSA-N
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Patent
US08658648B2

Procedure details

A mixture of 4,7-dichloroquinoline (25.35 g, 0.128 mol) and 3-aminopropanol (120 mL, 1.57 mol) were heated with stirring at 130-140° C. for 24 hours. After cooling, the reaction mixture was poured into water (500 mL) and filtered, and the solid residue was dried then boiled in ethyl acetate (250 mL) to give the title compound (27.3 g, 90%) as an off-white solid.
Quantity
25.35 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:13][CH2:14][CH2:15][CH2:16][OH:17]>O>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:13][CH2:14][CH2:15][CH2:16][OH:17])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
25.35 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
120 mL
Type
reactant
Smiles
NCCCO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 130-140° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid residue was dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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